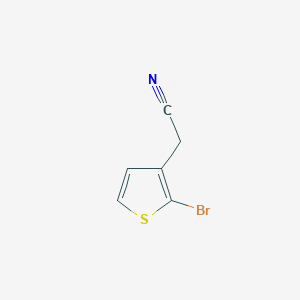
2-(2-Bromothiophen-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromothiophen-3-yl)acetonitrile is a useful research compound. Its molecular formula is C6H4BrNS and its molecular weight is 202.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
2-(2-Bromothiophen-3-yl)acetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the development of various functionalized thiophene derivatives, which are essential in creating pharmaceuticals and agrochemicals.
Materials Science
The compound is notable for its applications in the field of organic electronics. It has been incorporated into materials used for:
- Organic Semiconductors : Due to its electronic properties, it is used in the formulation of organic semiconductors that are crucial for devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
- Sensors : Its sensitivity to environmental changes makes it suitable for sensor applications, particularly in detecting gases or biological substances.
- Dye-Sensitized Solar Cells : The compound's ability to absorb light efficiently contributes to its use in dye-sensitized solar cells, enhancing energy conversion efficiency.
Biological Applications
Recent studies have highlighted the potential biological activities of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, thiophene derivatives have shown promise in inhibiting the growth of breast cancer cells through oxidative mechanisms.
- Enzyme Inhibition : The nitrile functional group may facilitate interactions with enzymes involved in metabolic pathways. Studies suggest that modifications to the compound can enhance its efficacy as an enzyme inhibitor, particularly against α-amylase.
- Antimicrobial Properties : Some brominated thiophene compounds have demonstrated activity against bacterial strains, potentially disrupting cell membranes or metabolic processes.
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer properties of this compound alongside other thiophene derivatives. The results indicated that this compound inhibited cell viability in MDA-MB-231 breast cancer cells with an IC50 value lower than that of several known chemotherapeutics. The mechanism was attributed to oxidative stress induced by the compound, leading to apoptosis in cancer cells.
Case Study 2: Organic Semiconductor Development
In a research project focused on developing organic semiconductors, this compound was synthesized and incorporated into a polymer matrix. The resulting material showed improved charge mobility compared to traditional semiconductor materials. This advancement could lead to more efficient electronic devices with lower production costs.
Propriétés
Formule moléculaire |
C6H4BrNS |
|---|---|
Poids moléculaire |
202.07 g/mol |
Nom IUPAC |
2-(2-bromothiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1H2 |
Clé InChI |
OMIQYGIQNSOEIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1CC#N)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













